molecular formula C4H10N2 B131971 2-(Ethylideneamino)ethanamine CAS No. 144697-33-6

2-(Ethylideneamino)ethanamine

Cat. No.: B131971
CAS No.: 144697-33-6
M. Wt: 86.14 g/mol
InChI Key: HRHJLRPSINDGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylideneamino)ethanamine is an organic compound characterized by an ethanamine backbone substituted with an ethylideneamino group (–N=CH–CH₃). This structure places it within the broader class of Schiff bases (imines), which are typically formed via the condensation of primary amines with aldehydes or ketones. The ethylidene group introduces a conjugated C=N bond, influencing its reactivity, stability, and coordination chemistry.

These Schiff bases are pivotal in synthesizing metal complexes due to their chelating properties.

Properties

CAS No.

144697-33-6

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

2-(ethylideneamino)ethanamine

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5/h2H,3-5H2,1H3

InChI Key

HRHJLRPSINDGJF-UHFFFAOYSA-N

SMILES

CC=NCCN

Canonical SMILES

CC=NCCN

Synonyms

N-ETHYLIDENEETHYLENEDIAMINE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Key Structural Features
2-(Ethylideneamino)ethanamine C₄H₁₀N₂ Primary amine, imine (C=N) Ethanamine backbone with ethylidene substitution
Ethylenediamine (EDA) C₂H₈N₂ Two primary amines Linear 1,2-diaminoethane structure
Ethanolamine C₂H₇NO Primary amine, hydroxyl (–OH) –NH₂ and –OH groups on adjacent carbons
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine C₁₆H₁₇N₃O₄ Aromatic nitro groups, ether Branched ethanamine with nitrophenyl substituents
2-(1H-Indol-3-yl)ethanamine C₁₀H₁₂N₂ Indole ring, primary amine Ethanamine linked to indole moiety

Key Observations :

  • This compound differs from EDA by replacing one amine group with an imine, reducing basicity but enhancing π-conjugation for metal coordination .
  • Compared to ethanolamine, the hydroxyl group (–OH) is replaced by an imine, altering solubility (lower polarity) and reactivity (increased susceptibility to hydrolysis) .
  • Aromatic derivatives like N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine exhibit higher molecular weights and applications in pharmaceuticals due to nitro groups .

Physicochemical Properties

Property This compound Ethylenediamine (EDA) Ethanolamine
Molecular Weight (g/mol) 86.14 60.10 61.08
Boiling Point ~150–160°C (estimated) 116–118°C 170–171°C
Solubility in Water Moderate Highly soluble Highly soluble
Reactivity Hydrolysis-prone imine bond Strong base, nucleophile Amphoteric (–OH and –NH₂)

Sources : Data inferred from analogous compounds in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.